4-Pyrimidinol, 6-amino-2,5-dimethyl-
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Overview
Description
4-Pyrimidinol, 6-amino-2,5-dimethyl- is a heterocyclic organic compound with the molecular formula C6H9N3O. It is characterized by a pyrimidine ring substituted with amino and methyl groups, which contribute to its unique chemical properties and reactivity. This compound is of interest in various fields including medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and versatile chemical behavior.
Mechanism of Action
Target of Action
The primary target of 6-Amino-2,5-Dimethylpyrimidin-4-ol is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division, regulation of cell growth and maturation, formation of blood vessels, wound healing, and embryonic development .
Mode of Action
6-Amino-2,5-Dimethylpyrimidin-4-ol interacts with FGFR4 and inhibits its activity . This interaction blocks the signal transduction pathway associated with FGFR4, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FGFR4 affects several biochemical pathways. One of the key pathways is the PI3K/NOX pathway . This pathway is involved in the production of reactive oxygen species (ROS) and plays a significant role in cell proliferation and survival .
Result of Action
The inhibition of FGFR4 by 6-Amino-2,5-Dimethylpyrimidin-4-ol leads to a decrease in cell proliferation, particularly in cancer cells . This results in the suppression of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-Pyrimidinol, 6-amino-2,5-dimethyl- typically begins with readily available precursors such as guanidine hydrochloride and ethyl acetoacetate.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the range of 50-100°C, and may require catalysts such as acids or bases to facilitate the cyclization and substitution processes.
Industrial Production Methods
In an industrial setting, the production of 4-Pyrimidinol, 6-amino-2,5-dimethyl- may involve:
Large-scale reactors: To handle the bulk quantities of starting materials.
Continuous flow processes: To ensure consistent quality and yield.
Purification steps: Including crystallization and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amino derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in coordination chemistry, aiding in catalytic processes.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide synthesis.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Explored for its anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2,6-dimethylpyrimidine: Similar but with different substitution pattern.
Uniqueness
4-Pyrimidinol, 6-amino-2,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups on the pyrimidine ring makes it particularly versatile in various chemical reactions and applications.
This detailed overview provides a comprehensive understanding of 4-Pyrimidinol, 6-amino-2,5-dimethyl-, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-2,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWYAOBHRPLHQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162177 |
Source
|
Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14278-61-6 |
Source
|
Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinol, 6-amino-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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